N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of benzyl, methoxyphenyl, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Benzylamine Derivative: The initial step involves the reaction of benzylamine with 4-methoxybenzoyl chloride under basic conditions to form N-benzyl-N-(4-methoxyphenyl)benzamide.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a suitable Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The benzamide group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of N-benzyl-N-(4-hydroxyphenyl)-3-(trifluoromethyl)benzamide.
Reduction: Formation of N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets within target proteins. The benzyl and methoxyphenyl groups contribute to the compound’s overall stability and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(4-methoxyphenyl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-benzyl-N-(4-hydroxyphenyl)-3-(trifluoromethyl)benzamide: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzoic acid:
Uniqueness
N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl, methoxyphenyl, and benzyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO2/c1-28-20-12-10-19(11-13-20)26(15-16-6-3-2-4-7-16)21(27)17-8-5-9-18(14-17)22(23,24)25/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELGCZBGCLTEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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